molecular formula C₁₃H₁₅NO B1146946 (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine CAS No. 196597-61-2

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine

Numéro de catalogue: B1146946
Numéro CAS: 196597-61-2
Poids moléculaire: 201.26
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine is a chemical compound known for its role as an impurity in Ramelteon, a medication used to treat insomnia. Ramelteon is a potent and selective agonist at melatonin MT1/MT2 receptors. The compound has a molecular formula of C13H15NO and a molecular weight of 201.26 g/mol.

Méthodes De Préparation

The synthetic routes for (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine involve several steps, typically starting with the preparation of the indeno[5,4-b]furan core. This core can be synthesized through cyclization reactions involving appropriate precursors. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.

Analyse Des Réactions Chimiques

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 hydrobromide is investigated for its potential pharmacological properties. Its structure suggests possible activity as an intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.

  • Case Study : A study explored the synthesis of derivatives based on this compound, assessing their effects on neurotransmitter systems. The findings indicated that modifications to the cyclohexanone structure could enhance binding affinity to specific receptors .

Analytical Chemistry

The deuterated nature of this compound allows it to serve as a valuable internal standard in nuclear magnetic resonance (NMR) spectroscopy, facilitating quantitative analysis of other compounds.

  • Application Example : In a recent application, researchers utilized 2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 hydrobromide as an internal standard for the NMR analysis of complex mixtures. The deuterium labeling provided clear differentiation between the analyte signals and background noise, improving accuracy in quantification .

Synthetic Organic Chemistry

This compound is employed as a building block in organic synthesis due to its unique functional groups and reactivity patterns.

  • Synthesis Pathway : Researchers have reported a novel synthetic route using 2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 hydrobromide as a precursor for synthesizing more complex cyclic compounds. This method highlights its utility in constructing multi-functionalized molecules with potential biological activity .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryPotential precursor for neuroactive compounds
Analytical ChemistryInternal standard for NMR spectroscopy
Synthetic Organic ChemistryBuilding block for the synthesis of complex cyclic structures

Mécanisme D'action

The mechanism of action of (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine involves its interaction with specific molecular targets, such as melatonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the regulation of circadian rhythms and sleep-wake cycles .

Comparaison Avec Des Composés Similaires

Similar compounds to (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine include other indeno[5,4-b]furan derivatives and melatonin receptor agonists. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, Ramelteon itself is a closely related compound with a similar core structure but different substituents that enhance its pharmacological properties.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and interactions with melatonin receptors make it a valuable subject of study for understanding and developing new therapeutic agents.

Activité Biologique

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, synthesis methods, and relevant research findings.

  • Molecular Formula : C13H15N
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 196597-61-2
  • IUPAC Name : (2E)-2-(1,2,6,7-tetrahydrocyclopenta[e]benzofuran-8-ylidene)ethanamine

The primary biological activity of this compound is attributed to its interaction with melatonin receptors. This compound acts as a selective agonist for melatonin receptors, which are crucial in regulating circadian rhythms and sleep-wake cycles. The modulation of these receptors may lead to therapeutic effects in sleep disorders and related conditions .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Melatonin Receptor Agonism : The compound binds to melatonin receptors (MT1 and MT2), influencing physiological processes such as sleep regulation and mood stabilization .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially protecting cells from oxidative stress .
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may have neuroprotective effects through their action on neurotransmitter systems and reduction of neuroinflammation .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Indeno[5,4-b]furan Core : The synthesis begins with the preparation of the indeno[5,4-b]furan core through cyclization reactions involving appropriate precursors.
  • Chemical Modifications : Subsequent reactions include oxidation and reduction processes to achieve the desired functional groups.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Investigated the interaction of this compound with melatonin receptors in vitro. Results indicated strong binding affinity to MT1 and MT2 receptors.
Study 2 Examined the neuroprotective effects in animal models of neurodegeneration. The compound showed significant reduction in markers of oxidative stress and inflammation.
Study 3 Focused on the pharmacokinetics of the compound when administered orally. Results demonstrated favorable absorption and bioavailability profiles compared to existing melatonin analogs.

Propriétés

IUPAC Name

(2E)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6-8,14H2/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYNBBSULBXPJL-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCN)C2=C1C=CC3=C2CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\CN)/C2=C1C=CC3=C2CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of the asymmetric reduction of (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine in the production of optically active amine derivatives?

A: The paper highlights a method for producing optically active amine derivatives, specifically focusing on the asymmetric reduction of this compound to (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine. [] This process is crucial because many pharmaceuticals and other bioactive compounds are chiral, meaning they exist in two mirror-image forms (enantiomers) with potentially different biological activities. Producing a specific enantiomer, in this case, the (S)-enantiomer, is often critical for achieving the desired therapeutic effect and minimizing unwanted side effects.

Q2: How does the paper address the challenge of by-product formation during the production process?

A: The research describes a method to inhibit by-product formation during the production of the desired (S)-enantiomer. [] This is achieved by controlling the reaction conditions, specifically by maintaining the temperature between 40°C and 100°C and the pH between 3 and 9 during the catalytic reduction. This controlled environment promotes the formation of the desired product while minimizing unwanted side reactions that lead to by-products. The paper further details a purification process involving crystallization screening to isolate the desired (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.